molecular formula CHBr2Cl B127499 Chlorodibromomethane CAS No. 124-48-1

Chlorodibromomethane

Cat. No.: B127499
CAS No.: 124-48-1
M. Wt: 208.28 g/mol
InChI Key: GATVIKZLVQHOMN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dibromochloromethane, a type of trihalomethane, primarily targets the DNA in cells . It is known to be cytotoxic, genotoxic, and mutagenic .

Mode of Action

Dibromochloromethane interacts with its targets (DNA) causing damage, which can lead to cytotoxicity, genotoxicity, and mutagenicity . This interaction can result in changes at the cellular level, potentially leading to harmful effects on human health .

Biochemical Pathways

Dibromochloromethane is thought to be metabolized by at least two route-independent pathways: oxidation by the cytochrome P-450 mixed function oxidase system and conjugation via glutathione S-transferase . These pathways play a crucial role in the detoxification and elimination of the compound from the body.

Pharmacokinetics

It is known that the compound can enter the body through ingestion, inhalation, and dermal exposure . Once in the body, it is metabolized and eventually excreted .

Result of Action

The primary result of Dibromochloromethane’s action is DNA damage, which can lead to cytotoxic, genotoxic, and mutagenic effects . This DNA damage can potentially lead to harmful health effects, including an increased risk of cancer .

Action Environment

Dibromochloromethane enters the environment through the disposal of water that has been disinfected with chlorine or as vapors emitted from chlorinated water . It is also produced naturally by algae in the oceans . Environmental factors, such as the presence of chlorine and natural organic matter, can influence the formation and stability of Dibromochloromethane .

Preparation Methods

Chlorodibromomethane can be synthesized through various methods. One common method involves the reaction of dichloromethane with bromine in the presence of aluminum trichloride as a catalyst . The reaction proceeds as follows: [ \text{CH}_2\text{Cl}_2 + \text{Br}_2 \rightarrow \text{CHBr}_2\text{Cl} + \text{HCl} ]

Another method involves the reaction of chloromethane with bromine under controlled conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Chlorodibromomethane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: In the presence of water and a base, dibromochloromethane can hydrolyze to form other compounds.

Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Chlorodibromomethane is similar to other trihalomethanes such as chloroform, bromodichloromethane, and bromoform . it is unique in its specific chemical structure and properties. For example:

These comparisons highlight the unique aspects of dibromochloromethane, particularly its specific interactions and effects in various applications.

Properties

IUPAC Name

dibromo(chloro)methane
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InChI

InChI=1S/CHBr2Cl/c2-1(3)4/h1H
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InChI Key

GATVIKZLVQHOMN-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)(Br)Br
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Molecular Formula

CHBr2Cl
Record name CHLORODIBROMOMETHANE
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DSSTOX Substance ID

DTXSID1020300
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Molecular Weight

208.28 g/mol
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Physical Description

Chlorodibromomethane is a clear colorless to yellow-orange liquid. Density 2.451 g / cm3. No flash point., Colorless liquid; [Hawley] Pale yellow liquid; [MSDSonline]
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Boiling Point

246 to 248 °F at 748 mmHg (NTP, 1992), 121.3 - 121.8 °C; also reported as 123-125 °C
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), > 10% in acetone; > 10% in benzene; > 10% in ethyl ether; > 10% in ethanol, Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, organic solvents, and acetone, Miscible in organic solvents., In water, 2.70X10+3 mg/L at 20 °C
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Density

2.451 at 68 °F (NTP, 1992) - Denser than water; will sink, Specific Gravity = 2.38
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Vapor Pressure

45.7 mmHg at 63 °F ; 54.9 mmHg at 75 °F (NTP, 1992), 5.54 [mmHg]
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Color/Form

Colorless to pale yellow liquid, Clear, colorless, heavy liquid

CAS No.

124-48-1
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Melting Point

-8 °F (NTP, 1992), -20 °C
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Customer
Q & A

Q1: How is dibromochloromethane formed in drinking water?

A1: Dibromochloromethane is formed when chlorine used for disinfection reacts with naturally occurring organic matter and bromide ions in source water. [, ] This reaction primarily occurs during the chlorination process in drinking water treatment plants. [, , , ]

Q2: What are the main sources of dibromochloromethane in drinking water?

A2: The presence of dibromochloromethane in drinking water is primarily attributed to the chlorination process, where it forms as a byproduct. [, , ] The levels of dibromochloromethane are influenced by factors such as the concentration of organic matter and bromide ions in the source water, the type and dose of chlorine used for disinfection, the temperature, and the pH of the water. [, , ] Studies indicate that the use of groundwater as a water source can lead to higher dibromochloromethane concentrations due to the potential presence of bromide ions in these sources. []

Q3: How prevalent is dibromochloromethane in drinking water?

A3: Research suggests that dibromochloromethane is commonly detected in drinking water systems globally, albeit at varying concentrations. [, , , , , , ] For instance, a study analyzing drinking water in Tangshan City, China, found dibromochloromethane present in all tested samples. [] Another study examining water supplies in different cities of Galicia, Spain, also reported consistent detection of dibromochloromethane. []

Q4: What analytical techniques are used to detect and quantify dibromochloromethane in water samples?

A4: The most commonly employed method for analyzing dibromochloromethane in water is Purge-and-Trap Gas Chromatography coupled with either Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD). [, , , , , , ] This method involves extracting volatile compounds from the water sample using a purge-and-trap system followed by separation and detection using GC-MS or GC-ECD. [, , , , , , ] Headspace Gas Chromatography is another technique used for dibromochloromethane determination, particularly in drinking water and beverages. [, , ] This method involves analyzing the volatile compounds present in the headspace above the liquid sample. [, , ]

Q5: Have low-level analytical methods for dibromochloromethane been developed?

A5: Yes, researchers have developed and implemented low-level analytical methods to detect and quantify dibromochloromethane at trace concentrations. [] These methods are particularly important for assessing the occurrence and potential health risks associated with low-level exposure to dibromochloromethane in drinking water.

Q6: Is dibromochloromethane considered toxic?

A6: Yes, dibromochloromethane is recognized as a potential health hazard. [, , , , ] Studies have demonstrated its toxicity in animal models, particularly targeting the liver and kidneys. [, , ] Research has linked dibromochloromethane exposure to an increased risk of cancer in animal studies. [, , ]

Q7: Are there any studies on the long-term effects of dibromochloromethane exposure in humans?

A7: While long-term human studies are limited, research suggests that chronic exposure to dibromochloromethane through contaminated drinking water may increase the risk of certain types of cancer. [, ] A study conducted in Latacunga, Ecuador, found a potential link between high levels of dibromochloromethane in drinking water and an unacceptable carcinogenic risk level. []

Q8: Does boiling water remove dibromochloromethane?

A8: Boiling water has been shown to effectively remove a significant portion of dibromochloromethane. [] A study investigating the effects of temperature and boiling on trihalomethanes in drinking water reported that boiling for 5 minutes removed more than 95% of dibromochloromethane. []

Q9: What are the potential environmental impacts of dibromochloromethane?

A9: While research on the specific ecological effects of dibromochloromethane is limited, its presence in water sources raises concerns due to its potential toxicity to aquatic organisms. [, ]

Q10: What strategies are being considered to mitigate the negative impacts of dibromochloromethane?

A10: Several approaches are being explored to minimize the formation and occurrence of dibromochloromethane in drinking water. These include optimizing disinfection practices, using alternative disinfectants, and implementing advanced water treatment technologies to remove DBPs. []

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